molecular formula C17H14N2O2 B1348129 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid CAS No. 588696-84-8

7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Cat. No. B1348129
M. Wt: 278.3 g/mol
InChI Key: GNDKYYUFMPDBSD-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The InChI code for 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid is 1S/C17H14N2O2/c1-10-3-4-13-14(17(20)21)9-15(19-16(13)11(10)2)12-5-7-18-8-6-12/h3-9H,1-2H3,(H,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid has a molecular weight of 278.31 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Bioactivity

A related compound, 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid, was synthesized through a new approach, with its derivatives showing marginal cytotoxic activity in several cell lines, pointing towards its potential in cytotoxicity studies and anti-HIV assays (Zhang et al., 2003).

Catalytic Applications

Pyridinium-1-sulfonic acid-2-carboxylic acid chloride was synthesized and utilized as an effective catalyst for the preparation of hexahydroquinolines, showcasing its potential in facilitating low-cost, non-toxic, and high-yield synthesis of complex organic compounds (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Crystal and Molecular Structures

The molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were established, providing insights into the stereochemistry and potential pharmacophore modeling of related compounds (Rudenko et al., 2013).

Photoluminescent Properties

A study on a coordination polymer constructed with an N-donor ligand derived from quinoline and pyridine showed photoluminescent properties, highlighting the material's potential in optoelectronic applications (Twaróg, Hołyńska, & Kochel, 2020).

Supramolecular Chemistry

Investigations into the crystal engineering of supramolecular assemblies of benzenetetracarboxylic acid with aza donor molecules revealed diverse structural arrangements, underscoring the importance of solvent choice and intermolecular associations in the formation of alternative crystal forms (Arora & Pedireddi, 2003).

properties

IUPAC Name

7,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-10-3-4-13-14(17(20)21)9-15(19-16(13)11(10)2)12-5-7-18-8-6-12/h3-9H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDKYYUFMPDBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207354
Record name 7,8-Dimethyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid

CAS RN

588696-84-8
Record name 7,8-Dimethyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588696-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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